molecular formula C35H70O2 B13790650 Tridecyl behenate CAS No. 42233-08-9

Tridecyl behenate

Cat. No.: B13790650
CAS No.: 42233-08-9
M. Wt: 522.9 g/mol
InChI Key: VBCBSDJKFLGBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tridecyl behenate is a fatty ester compound with the chemical formula C35H70O2. It is formed by the esterification of tridecyl alcohol (1-tridecanol) and behenic acid (n-docosanoic acid). This compound is known for its long-chain alkyl structure, making it a white solid at room temperature with excellent lubricating and emollient properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecyl behenate is typically synthesized through an esterification reaction. The process involves reacting tridecyl alcohol with behenic acid under acidic conditions. A common catalyst used in this reaction is sulfuric acid, which facilitates the esterification process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Tridecyl behenate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of tridecyl alcohol and behenic acid. Transesterification involves exchanging the ester group with another alcohol, producing a different ester and alcohol .

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)

    Transesterification: Alcohol (e.g., methanol), catalyst (e.g., sodium methoxide)

Major Products:

Scientific Research Applications

Tridecyl behenate has a wide range of applications in various fields:

Mechanism of Action

The primary mechanism of action of tridecyl behenate in cosmetic and personal care products is its ability to form a protective barrier on the skin. This barrier helps to retain moisture, providing a smooth and soft texture to the skin. The long-chain alkyl structure of this compound allows it to effectively fill in the gaps between skin cells, enhancing its emollient properties .

Comparison with Similar Compounds

  • Cetyl behenate
  • Stearyl behenate
  • Isostearyl behenate

Comparison: Tridecyl behenate is unique due to its specific chain length, which provides a balance between solid and liquid properties at room temperature. This makes it particularly effective as a lubricant and emollient compared to other behenates with shorter or longer alkyl chains .

Properties

CAS No.

42233-08-9

Molecular Formula

C35H70O2

Molecular Weight

522.9 g/mol

IUPAC Name

tridecyl docosanoate

InChI

InChI=1S/C35H70O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-25-27-29-31-33-35(36)37-34-32-30-28-26-24-14-12-10-8-6-4-2/h3-34H2,1-2H3

InChI Key

VBCBSDJKFLGBIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCC

Origin of Product

United States

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